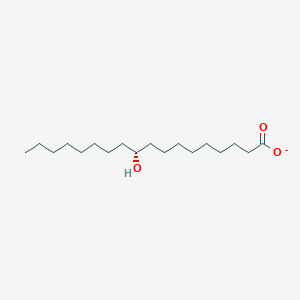
22-Methyltricosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-methyltricosanoic acid is a methyl-branched fatty acid that is tricosanoic acid substituted by a methyl group at position 22. It has a role as a mammalian metabolite. It is a branched-chain saturated fatty acid, a methyl-branched fatty acid and a long-chain fatty acid. It derives from a tricosanoic acid.
Applications De Recherche Scientifique
Occurrence in Rat Tissue
22-Methyltricosanoic acid, also known as iso 24:0, has been identified in the sphingomyelin of various rat tissues, except for the brain and fetal serum. This unusual fatty acid is influenced by dietary supplementation, with L-valine elevating its content in rat liver, heart, and kidney sphingomyelin (Bettger et al., 1998).
Metabolic Fate in Human Cells
In human cells, docosahexaenoic acid (22:6n‐3) undergoes retroconversion to eicosapentaenoic acid (20:5n‐3) more actively in non-neural cells compared to neural cells. This process is dominant over elongation to tetracosahexaenoic acid (24:6n‐3), highlighting the distinct metabolic pathways of 22:6n‐3 in different cell types (Park et al., 2016).
Effect on Retinal and Brain Function
Studies on rhesus monkeys show that deficiency in docosahexaenoic acid, which includes 22-methyltricosanoic acid, can lead to alterations in visual function and potential disruptions in brain and retina development. This underscores the importance of these fatty acids in neurodevelopment (Neuringer et al., 1986).
Role in Cell Membranes
22-Methyltricosanoic acid, as a component of docosahexaenoic acid, is essential in the composition and function of cell membranes. It is notably concentrated in membranes like those of photoreceptor cells in the retina and neurons in the brain, where it plays a crucial role in maintaining membrane fluidity and function (Wetzel et al., 1991).
Anti-inflammatory Effects
Docosahexaenoic acid, inclusive of 22-methyltricosanoic acid, has demonstrated anti-inflammatory effects in human retinal endothelial cells. This is achieved through modifying lipid composition in specific cell membrane domains, affecting cellular signaling and potentially offering therapeutic avenues in conditions like diabetic retinopathy (Chen et al., 2007).
Propriétés
Nom du produit |
22-Methyltricosanoic acid |
|---|---|
Formule moléculaire |
C24H48O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
22-methyltricosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(25)26/h23H,3-22H2,1-2H3,(H,25,26) |
Clé InChI |
KGHVQLDYCDULEN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCCCCCCC(=O)O |
Synonymes |
22-methyltricosanoic acid Me-tricosanoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



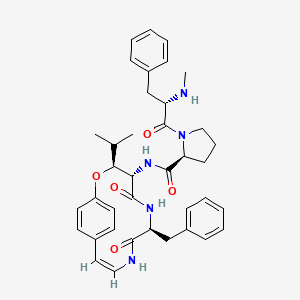
![(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1235966.png)
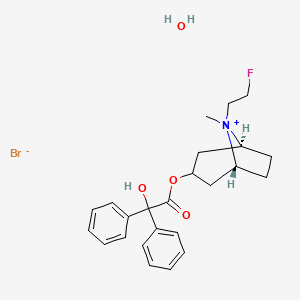
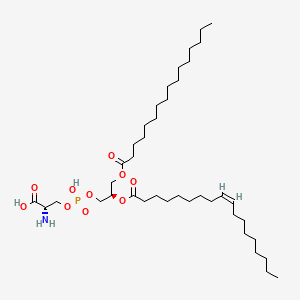
![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)
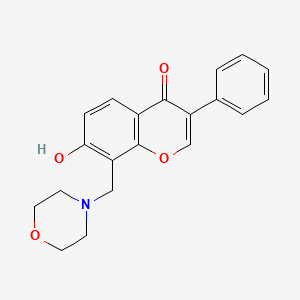

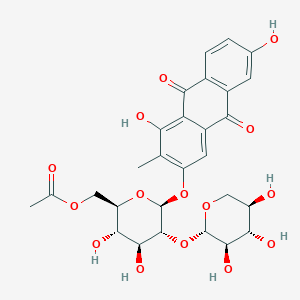
![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)
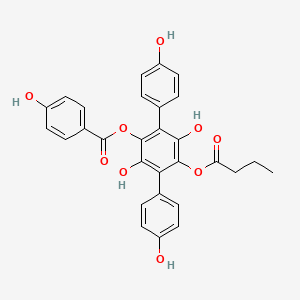


![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)
